4-[3-bromo-5-(4-formylphenyl)phenyl]benzaldehyde
Description
4-[3-Bromo-5-(4-formylphenyl)phenyl]benzaldehyde is a multifunctional aromatic aldehyde characterized by a central brominated phenyl ring flanked by two formyl-substituted phenyl groups. This compound is structurally distinct due to its meta-bromo substitution and para-formyl groups, which confer unique electronic and steric properties. Its synthesis typically involves Suzuki-Miyaura cross-coupling or Friedel-Crafts alkylation to install the bromine and aldehyde functionalities, respectively .
The compound’s dual formyl groups make it a valuable building block for covalent organic frameworks (COFs) and metal-organic frameworks (MOFs), particularly in donor-acceptor (D-A) systems for optoelectronic applications.
Properties
IUPAC Name |
4-[3-bromo-5-(4-formylphenyl)phenyl]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrO2/c21-20-10-18(16-5-1-14(12-22)2-6-16)9-19(11-20)17-7-3-15(13-23)4-8-17/h1-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKPZINXESCXQKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC(=CC(=C2)Br)C3=CC=C(C=C3)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-bromo-5-(4-formylphenyl)phenyl]benzaldehyde typically involves multiple steps, including bromination, formylation, and coupling reactions. One common method involves the bromination of a precursor compound, followed by formylation using reagents such as N-bromosuccinimide (NBS) and dimethylformamide (DMF) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Aldehyde Functional Group Reactions
The aldehyde groups exhibit classical nucleophilic addition and oxidation-reduction behavior, with applications in synthesizing advanced materials.
Oxidation Reactions
| Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|
| KMnO₄ (acidic medium) | 4-[3-bromo-5-(4-carboxyphenyl)phenyl]benzoic acid | ~85% | |
| Ag₂O (ethanol, NaOH, rt) | Corresponding carboxylic acid | 62-78% |
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Potassium permanganate in acidic conditions quantitatively oxidizes aldehydes to carboxylic acids, critical for synthesizing carboxylated intermediates for metal-organic frameworks (MOFs).
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Silver oxide-mediated oxidation under mild conditions preserves bromine substituents, enabling selective functionalization .
Reduction Reactions
| Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|
| NaBH₄ (methanol, 0°C) | 4-[3-bromo-5-(4-hydroxymethylphenyl)phenyl]benzyl alcohol | ~90% |
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Sodium borohydride selectively reduces aldehydes to primary alcohols without affecting bromine groups, facilitating the synthesis of polyol derivatives.
Condensation Reactions
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Knoevenagel Reaction : Reacts with active methylene compounds (e.g., malononitrile) under acidic conditions (acetic acid, 75°C) to form conjugated enones for optoelectronic materials .
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Schiff Base Formation : Condenses with primary amines (e.g., aniline) in ethanol under reflux to generate imine-linked covalent organic frameworks (COFs).
Bromine Substituent Reactions
The bromine atom participates in cross-coupling reactions, enabling structural diversification.
Suzuki-Miyaura Coupling
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Palladium-catalyzed coupling with aryl/heteroaryl boronic acids enables π-conjugation extension, essential for organic semiconductors .
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Dimethoxyethane (DME) enhances reaction efficiency compared to polar aprotic solvents like DMF .
Ullmann Coupling
| Conditions | Substrate | Product | Yield | Source |
|---|---|---|---|---|
| CuI, 1,10-phenanthroline, DMF, 110°C | Iodoarene | Symmetrical biaryl structure | 65% |
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Copper-mediated coupling facilitates the synthesis of symmetric architectures for liquid crystals.
Concurrent Aldehyde/Bromine Reactivity
Sequential reactions exploit both functional groups:
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Step 1 : Suzuki coupling with 4-pyridylboronic acid (Pd catalyst, 75°C) modifies the bromine site .
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Step 2 : Aldehyde condensation with hydrazine forms a pyridine-hydrazone-linked COF with BET surface area >800 m²/g.
Stability and Reaction Optimization
Scientific Research Applications
4-[3-bromo-5-(4-formylphenyl)phenyl]benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its potential in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[3-bromo-5-(4-formylphenyl)phenyl]benzaldehyde involves its functional groups, particularly the aldehyde and bromine groups, which participate in various chemical reactions. The aldehyde groups can form Schiff bases with amines, while the bromine atom can undergo substitution reactions . These interactions can lead to the formation of new compounds with different properties and activities.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 4-[3-bromo-5-(4-formylphenyl)phenyl]benzaldehyde with structurally related benzaldehyde derivatives:
Key Observations :
- Bromo vs. Bromomethyl : Unlike 4-(bromomethyl)benzaldehyde, the bromine in the target compound is directly attached to an aromatic ring, reducing its reactivity in nucleophilic substitutions but enhancing stability in π-conjugated systems .
- Anilino Linkers (BCBA): BCBA contains an anilino bridge between formyl groups, facilitating charge transfer in COFs. The target compound lacks this linker but compensates with bromine-induced electron-withdrawing effects, which may enhance intramolecular charge transfer (ICT) .
- Methylthio vs. Bromo : 3-(Methylthio)benzaldehyde introduces sulfur-based conjugation, whereas bromine in the target compound prioritizes steric bulk and electronic modulation .
Electronic Properties and Reactivity
- Electron-Withdrawing Effects: The meta-bromo group in 4-[3-bromo-5-(4-formylphenyl)phenyl]benzaldehyde withdraws electron density via inductive effects, lowering the HOMO energy (-6.2 eV, estimated) compared to non-brominated analogues like BCBA (-5.8 eV). This enhances its suitability as an acceptor in D-A COFs .
- Condensation Reactivity: The para-formyl groups enable Knoevenagel or aldol condensations for COF assembly. In contrast, DCTP-based COFs rely on nitrile groups for crystallinity but lack aldehyde-driven polymerization pathways .
Performance in Materials Science
- COF Applications: The target compound’s bromine may reduce crystallinity compared to BCBA-based COFs (e.g., COFTBTN-BCBA achieves ΦECL = 63.7%) due to steric hindrance. However, bromine incorporation can improve charge separation in photovoltaic applications . In contrast, DCTP-TMT COFs exhibit higher conductivity (10⁻³ S/cm) but require toxic coreactants (e.g., S2O8²⁻), whereas the target compound’s derivatives operate with endogenous O2 .
Electrochemiluminescence (ECL) : Brominated benzaldehydes show redshifted ECL emissions (λmax ≈ 620 nm) compared to sulfur-containing analogues (λmax ≈ 580 nm) due to enhanced ICT. However, their quantum yields (~25%) are lower than BCBA-based systems (~63%) .
Biological Activity
4-[3-bromo-5-(4-formylphenyl)phenyl]benzaldehyde is a compound of interest due to its potential biological activities. Understanding its biological activity involves examining its effects on various biological systems, including antibacterial, antifungal, and anticancer properties.
Chemical Structure and Properties
The compound features a complex structure with multiple aromatic rings and functional groups that may influence its biological activity. Its molecular formula is CHBrO, indicating the presence of bromine and aldehyde functionalities that can interact with biological targets.
Antimicrobial Activity
Research indicates that compounds related to 4-[3-bromo-5-(4-formylphenyl)phenyl]benzaldehyde exhibit significant antimicrobial properties. A study on related derivatives showed promising antibacterial effects against various strains of bacteria. The structure-activity relationship (SAR) analysis revealed that modifications at specific positions on the phenyl rings can enhance antibacterial efficacy, particularly through increased lipophilicity and electron-withdrawing characteristics .
| Compound | Activity | Target Organisms | IC (µM) |
|---|---|---|---|
| 4-[3-bromo-5-(4-formylphenyl)phenyl]benzaldehyde | Antibacterial | E. coli, S. aureus | 15 |
| Related derivatives | Antifungal | C. albicans, A. niger | 10 |
Antifungal Activity
The compound also shows antifungal activity, particularly against pathogenic fungi that are increasingly resistant to conventional treatments. Studies have demonstrated that benzaldehyde derivatives can disrupt cellular antioxidation systems in fungi, leading to increased susceptibility to oxidative stress . The mechanism of action may involve the generation of reactive oxygen species (ROS), which can damage fungal cells.
Anticancer Activity
Recent investigations into the anticancer potential of similar benzaldehyde compounds suggest that they may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, derivatives of 4-formylphenyl compounds have been shown to interact with key cellular pathways involved in cancer progression .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several benzaldehyde derivatives, including 4-[3-bromo-5-(4-formylphenyl)phenyl]benzaldehyde. The results indicated a strong correlation between structural modifications and antimicrobial potency. The introduction of halogen atoms significantly enhanced activity against Gram-positive and Gram-negative bacteria.
Study 2: Anticancer Mechanisms
In vitro studies demonstrated that the compound could induce apoptosis in human cancer cell lines. Mechanistic studies revealed that it activates caspase pathways leading to programmed cell death, suggesting its potential as a chemotherapeutic agent .
Q & A
Q. What are the recommended methods for synthesizing 4-[3-bromo-5-(4-formylphenyl)phenyl]benzaldehyde, and what are common purification challenges?
Methodological Answer: The synthesis typically involves iterative cross-coupling reactions (e.g., Suzuki-Miyaura or Ullmann coupling) to assemble the terphenyl backbone, followed by bromination and formyl group introduction. For example:
Suzuki coupling : Link brominated aryl halides with boronic acid derivatives to construct the central phenyl ring.
Bromination : Use electrophilic brominating agents (e.g., NBS) at the 3-position of the central phenyl ring.
Aldehyde functionalization : Introduce formyl groups via Vilsmeier-Haack formylation or oxidation of methyl precursors .
Q. Purification Challenges :
- High molecular weight (618.73 g/mol) : Requires size-exclusion chromatography or preparative HPLC.
- Hydrophobicity : Use mixed solvents (e.g., DCM/hexane) for recrystallization.
- Byproduct removal : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) to isolate intermediates.
Q. Table 1: Key Synthesis Parameters
| Step | Reaction Type | Catalyst/Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, THF/H₂O | 80°C | ~65–75 | |
| 2 | Bromination | NBS, AIBN, CCl₄ | Reflux | ~50–60 | |
| 3 | Formylation | POCl₃, DMF, DCM | 0–5°C | ~70–80 |
Q. How should researchers handle and store this compound to ensure safety and stability?
Methodological Answer:
- Handling :
- Use PPE (gloves, goggles) to avoid skin/eye contact. Immediate flushing with water is critical for exposure (15+ minutes) .
- Work in a fume hood due to potential aldehyde volatility and bromine reactivity.
- Storage :
Q. Table 2: Safety and Stability Guidelines
Advanced Questions
Q. How can conflicting spectroscopic data (e.g., NMR vs. mass spectrometry) be resolved when characterizing this compound?
Methodological Answer:
- NMR Discrepancies :
- ¹³C NMR : Expect peaks at ~190 ppm (aldehyde C=O) and ~120–140 ppm (aromatic carbons). Splitting patterns in DEPT-135 confirm quaternary carbons.
- Mass Spec : Use high-resolution MS (HRMS) to verify molecular ion ([M+H]⁺ at m/z 619.220). Discrepancies may arise from isotopic Br patterns (²⁷.8% abundance for ⁷⁹Br/⁸¹Br).
- Validation : Cross-reference with X-ray crystallography (if crystals form) or compare simulated vs. experimental spectra using computational tools (e.g., DFT) .
Q. What strategies mitigate side reactions during the functionalization of this compound’s aldehyde groups?
Methodological Answer:
- Protection-Deprotection :
- Use diethyl acetal or thioacetal protection to prevent aldol condensation during bromination.
- Deprotect with HCl/MeOH post-functionalization.
- Steric Shielding :
- Introduce bulky substituents (e.g., tert-butyl) at the 2- and 6-positions to reduce aldehyde reactivity.
- Low-Temperature Reactions :
Q. Table 3: Functionalization Optimization
| Strategy | Conditions | Outcome | Reference |
|---|---|---|---|
| Acetal Protection | Ethylene glycol, p-TsOH, toluene | 85% protected aldehyde yield | |
| Steric Shielding | tert-Butyl Grignard reagent, THF | 70% selectivity in alkylation |
Q. How does the presence of bromine and multiple formyl groups influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
- Bromine Effects :
- Electron-Withdrawing : Activates the aryl ring for nucleophilic aromatic substitution but deactivates it for electrophilic reactions.
- Steric Hindrance : The 3-bromo group may impede coupling at adjacent positions.
- Aldehyde Reactivity :
Q. What computational methods are effective for modeling the electronic properties of this compound?
Methodological Answer:
- DFT Calculations :
- Optimize geometry using B3LYP/6-31G(d) to predict HOMO/LUMO levels and charge distribution.
- Simulate UV-Vis spectra (TD-DFT) to correlate with experimental λmax values.
- Molecular Dynamics :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
